[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid
Overview
Description
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid is a small-molecule, orally available inhibitor of the hepatitis B virus (HBV) polymerase. It is a prodrug that is metabolized into its active form, which inhibits viral proliferation by interrupting the replicating machinery of the virus . This compound is primarily investigated for its use in treating chronic hepatitis B infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid involves multiple steps, including the preparation of the nucleotide analog and its subsequent esterification to form the dipivoxil derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: [[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs, while reduction may produce reduced derivatives .
Scientific Research Applications
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Primarily used in the treatment of chronic hepatitis B infections.
Industry: Utilized in the pharmaceutical industry for the development of antiviral therapies.
Mechanism of Action
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid exerts its effects by inhibiting the HBV polymerase, an enzyme responsible for the production of new RNA from the existing strand of RNA. By interrupting this process, the compound effectively inhibits viral proliferation . The molecular targets include the HBV polymerase, and the pathways involved are those related to viral replication and transcription .
Comparison with Similar Compounds
- Adefovir
- Tenofovir
- Entecavir
- Lamivudine
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid stands out due to its potent antiviral activity, low toxicity, and high genetic barrier to resistance, making it a promising candidate for the treatment of chronic hepatitis B .
Properties
CAS No. |
1039623-01-2 |
---|---|
Molecular Formula |
C26H38N5O11P |
Molecular Weight |
643.6 g/mol |
IUPAC Name |
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C22H34N5O8P.C4H4O4/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27;5-3(6)1-2-4(7)8/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
XVQGVHXBNVFYSR-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LB-80380 maleate salt; LB 80380 maleate salt; LB80380 maleate salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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